[(1S)-2,2-difluorocyclopropyl]-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid
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Overview
Description
Brepocitinib tosylate is a chemical compound known for its potential therapeutic applications, particularly in the treatment of autoimmune diseases. It is a dual inhibitor of tyrosine kinase 2 and Janus kinase 1, which are enzymes involved in the signaling pathways of various cytokines. This dual inhibition is expected to provide greater efficacy in treating inflammatory conditions compared to agents that inhibit either enzyme alone .
Mechanism of Action
Target of Action
PF-06700841 tosylate is a potent dual inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2) . These kinases play crucial roles in the signaling pathways of various cytokines and growth factors that are important for immune responses and cell growth .
Mode of Action
PF-06700841 tosylate prevents interleukin 23 (IL-23) signaling through the inhibition of TYK2 and JAK1 . It selectively inhibits IFN-α/STAT3 signaling over erythropoietin/STAT5 signaling in human whole blood .
Biochemical Pathways
The inhibition of JAK1 and TYK2 by PF-06700841 tosylate disrupts the signaling pathways of proinflammatory cytokines, including IL-23 . This disruption leads to a reduction in the production of these cytokines, thereby reducing inflammation .
Pharmacokinetics
Single doses of PF-06700841 tosylate are rapidly absorbed, with peak plasma concentrations reached within 1 hour . The exposure is proportional up to 100 mg, and the mean half-life ranges from 3.8 to 7.5 hours . On day 10 of multiple ascending doses (MAD), plasma concentrations peaked at ≤1.5 hours post-dose (10-175 mg once daily). The elimination half-life was 4.9-10.7 hours, and steady state was reached by day 8 .
Result of Action
PF-06700841 tosylate has been shown to be generally effective and well-tolerated in patients with moderate-to-severe plaque psoriasis . It led to statistically significant decreases in the Psoriasis Area and Severity Index (PASI) at week 12 compared with placebo in five treatment groups . The greatest change from baseline was observed in the 30-mg once daily continuous treatment group .
Biochemical Analysis
Biochemical Properties
PF-06700841 tosylate interacts with JAK1 and TYK2 enzymes, inhibiting their activity . The IC50 values for JAK1 and TYK2 are 17 nM and 23 nM, respectively . It also inhibits JAK2 and JAK3 with IC50 values of 77 nM and 6.49 μM, respectively .
Cellular Effects
PF-06700841 tosylate has been shown to have significant effects on various types of cells and cellular processes. It directly suppresses TYK2-dependent IL-12 and IL-23 signaling and JAK1-dependent signaling in cells expressing these signaling molecules, including T cells and keratinocytes . It has been observed to reduce skin inflammation in plaque psoriasis .
Molecular Mechanism
PF-06700841 tosylate exerts its effects at the molecular level by inhibiting the activity of JAK1 and TYK2 . These enzymes are involved in the signaling pathways of multiple cytokines, including IFN, IL-6, IL-12, IL-21, IL-22, and IL-23 . By inhibiting these enzymes, PF-06700841 tosylate disrupts the signaling pathways, leading to a reduction in the production of these cytokines .
Temporal Effects in Laboratory Settings
It has been reported that reductions in IL-17A, IL-17F, and IL-12B mRNA were observed as early as 2 weeks and approximately 70% normalization of lesional gene expression after 4 weeks .
Dosage Effects in Animal Models
It has been reported that PF-06700841 tosylate reduces increases in hind paw volume in a rat model of adjuvant-induced arthritis in a dose-dependent manner .
Metabolic Pathways
Given its role as a JAK1 and TYK2 inhibitor, it is likely involved in the JAK-STAT signaling pathway .
Subcellular Localization
As a JAK1 and TYK2 inhibitor, it is likely to be localized in the cytoplasm where these kinases are typically found .
Preparation Methods
The preparation of brepocitinib tosylate involves several synthetic routes and reaction conditions. One method includes the formation of a crystal form of brepocitinib tosylate, which is achieved through specific reaction conditions and purification processes . The detailed synthetic route involves the use of various reagents and solvents, including acetone, acetonitrile, and isopropanol . Industrial production methods focus on optimizing these conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Brepocitinib tosylate undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific reagents and conditions are used to facilitate these reactions.
Substitution: This reaction involves the replacement of one functional group with another.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Brepocitinib tosylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular signaling pathways and its potential to modulate immune responses.
Comparison with Similar Compounds
Brepocitinib tosylate is unique due to its dual inhibition of tyrosine kinase 2 and Janus kinase 1. Similar compounds include:
Tofacitinib: A Janus kinase inhibitor used in the treatment of rheumatoid arthritis.
Baricitinib: Another Janus kinase inhibitor used for similar indications.
Upadacitinib: A selective Janus kinase inhibitor with applications in autoimmune diseases.
Compared to these compounds, brepocitinib tosylate offers the advantage of dual inhibition, which may provide greater efficacy in treating certain inflammatory conditions .
Properties
CAS No. |
2140301-96-6 |
---|---|
Molecular Formula |
C25H29F2N7O4S |
Molecular Weight |
561.6 g/mol |
IUPAC Name |
(2,2-difluorocyclopropyl)-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10) |
InChI Key |
FAKGOYNHHHOTEN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06700841; PF 06700841; PF06700841; PF-6700841; PF 6700841; PF6700841; PF-06700841 tosylate salt; |
Origin of Product |
United States |
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